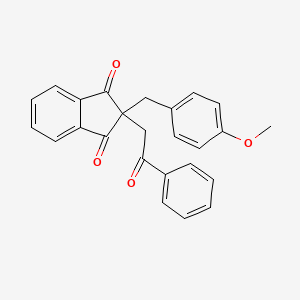
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as EMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMT is a thiazolidinone derivative that has been synthesized by several methods and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and improving insulin sensitivity. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity by increasing the expression of GLUT4, a glucose transporter.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability and ease of synthesis. It can be synthesized by several methods and is stable under normal lab conditions. However, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, including its potential as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one for these conditions. Additionally, the mechanism of action of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one needs to be further elucidated to understand its effects on various signaling pathways. Furthermore, the potential side effects and toxicity of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one need to be studied in more detail to ensure its safety for human use.
Synthesemethoden
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by several methods, including the reaction of 2-methylbenzenethiol, ethyl 4-chloroacetoacetate, and 4-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-methylbenzenethiol, ethyl acetoacetate, and 4-ethoxybenzaldehyde in the presence of ammonium acetate. Both methods result in the formation of 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-3-22-15-10-8-14(9-11-15)12-17-18(21)20(19(23)24-17)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJJWILRZCZEE-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-ethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5977733.png)
![N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5977760.png)
![5-{[(2-aminophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5977761.png)
![2-[(benzylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B5977769.png)